molecular formula C21H22N2O2 B4111782 N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide

N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B4111782
M. Wt: 334.4 g/mol
InChI Key: NPNQFLZQGZLOBC-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide, also known as MP-10, is a synthetic compound that belongs to the benzofuran class of drugs. MP-10 has been extensively studied for its potential therapeutic applications in various medical conditions.

Scientific Research Applications

N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various medical conditions, including Parkinson's disease, depression, anxiety, and addiction. In Parkinson's disease, N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been shown to improve motor function and reduce the severity of symptoms. In depression and anxiety, N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have anxiolytic and antidepressant effects. In addiction, N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been studied for its potential to reduce drug-seeking behavior.

Mechanism of Action

N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide acts as a selective dopamine D3 receptor antagonist, which leads to an increase in dopamine release in the brain. This increase in dopamine release is thought to be responsible for the therapeutic effects of N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide in various medical conditions.
Biochemical and Physiological Effects:
N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is responsible for its therapeutic effects. N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the levels of various neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of the receptor. However, one of the limitations of using N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for the study of N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide. One potential direction is the development of more efficient synthesis methods for N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide, which could make it more widely available for research purposes. Another potential direction is the study of N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide in other medical conditions, such as schizophrenia and bipolar disorder. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-methyl-1-piperidinyl)phenyl]-1-benzofuran-2-carboxamide and its effects on various neurotransmitters in the brain.

properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-10-12-23(13-11-15)18-8-4-3-7-17(18)22-21(24)20-14-16-6-2-5-9-19(16)25-20/h2-9,14-15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNQFLZQGZLOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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